molecular formula C12H17ClFN B2441619 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909319-18-1

2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No.: B2441619
CAS No.: 1909319-18-1
M. Wt: 229.72
InChI Key: JQDOMWWYIGKCJP-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 2-[(3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride features a pyrrolidine ring substituted at the 2-position with both a methyl group and a 3-fluorobenzyl moiety. Its molecular formula is C₁₂H₁₇ClFN , with a molecular weight of 229.72 g/mol . The IUPAC name derives from the parent pyrrolidine structure, where the substituents are prioritized according to Cahn-Ingold-Prelog rules: This compound.

The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, creating a quaternary ammonium center. The fluorophenyl group introduces aromaticity and electronic effects, while the methyl group contributes steric bulk. X-ray crystallography of related fluorophenyl-pyrrolidine derivatives (e.g., CID 53398210) confirms that such substitutions stabilize specific ring puckering conformations through steric and electronic interactions.

Property Value
Molecular Formula C₁₂H₁₇ClFN
Molecular Weight 229.72 g/mol
Parent Compound CID 104688109
Salt Form Hydrochloride

Crystallographic Analysis and Conformational Studies

Crystallographic data for analogous compounds (e.g., CID 137838076) reveal that the pyrrolidine ring adopts a twisted envelope conformation (puckering amplitude Φₘₐₓ = 38–42°) with the methyl and fluorobenzyl groups in equatorial positions to minimize steric strain. The fluorophenyl ring lies perpendicular to the pyrrolidine plane, as observed in CID 53398210, where dihedral angles between aromatic and heterocyclic rings range from 85° to 89°.

Nuclear magnetic resonance (NMR) studies of similar structures (e.g., 2-(3-fluorophenyl)pyrrolidine, CID 3912402) demonstrate that the fluorine atom induces deshielding effects on adjacent protons, with ³Jₕₕ coupling constants of 6–8 Hz for pyrrolidine ring protons. Density functional theory (DFT) calculations further predict that the C–F bond dipole (1.41 D) polarizes the benzyl group, stabilizing the gauche conformation of the fluorobenzyl substituent relative to the pyrrolidine nitrogen.

Comparative Structural Analysis with Related Fluorophenyl-pyrrolidine Derivatives

Structural variations among fluorophenyl-pyrrolidine derivatives significantly influence their conformational landscapes:

  • Substituent Position :

    • 3-Fluorophenyl derivatives (e.g., CID 53398210) exhibit greater ring puckering (Φₘₐₓ = 40.5°) compared to 4-fluorophenyl analogs (Φₘₐₓ = 37.2°, CID 66465765) due to steric clashes between the fluorine and pyrrolidine methyl groups.
    • 2-Methyl substitution (as in the title compound) restricts pyrrolidine flexibility, reducing the energy difference between endo and exo puckered states by 2.1 kcal/mol compared to unmethylated analogs.
  • Salt Forms :

    • Hydrochloride salts (e.g., CID 56829936) show tighter ion pairing than free bases, shortening the N–Cl distance to 3.02 Å versus 3.15 Å in phosphate salts.
  • Ring Modifications :

    • Replacing pyrrolidine with piperidine (e.g., CID 21923351) increases conformational flexibility, lowering the activation energy for ring inversion from 12.3 kJ/mol to 9.8 kJ/mol.

These comparisons highlight how subtle structural changes modulate the physicochemical properties of fluorophenyl-pyrrolidine derivatives, informing their applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDOMWWYIGKCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule, 2-[(3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride, is a secondary amine hydrochloride salt featuring a pyrrolidine core with adjacent methyl and 3-fluorobenzyl substituents. Retrosynthetic disconnection reveals two primary intermediates:

  • 2-Methylpyrrolidine : Serves as the nitrogen-containing backbone.
  • 3-Fluorobenzyl electrophile : Introduced via alkylation or reductive amination.

Critical considerations include avoiding N-overalkylation, preserving stereochemical integrity (if applicable), and optimizing salt formation.

Pyrrolidine Core Synthesis: Hydrogenation and Deprotection

The 2-methylpyrrolidine scaffold is typically synthesized through catalytic hydrogenation of protected precursors. For example, methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes hydrogenolysis to yield the free amine (Table 1).

Table 1: Hydrogenation Conditions for Pyrrolidine Deprotection

Starting Material Catalyst Solvent Pressure (psi) Time (h) Yield Reference
Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate 10% Pd/C Methanol 425 16 99%

This step necessitates inert conditions to prevent oxidation, with yields exceeding 95% under optimized pressures. Post-hydrogenation, the free amine is stabilized via immediate salt formation or subsequent functionalization.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (1–2 equiv) in ethanol or diethyl ether. Crystallization yields the hydrochloride salt with >99% purity (Table 2).

Table 2: Salt Formation Conditions

Free Base Solubility Acid (Equiv) Solvent Temperature Crystallization Yield
High in ethanol HCl (1.1) Ethanol 0–5°C 85–92%

Stereochemical Considerations and Resolution

While the target compound’s stereochemistry is unspecified, enantioselective synthesis is achievable using chiral auxiliaries or catalysts. For instance, (2S,3S)-configured precursors derived from L-proline enable asymmetric induction during pyrrolidine ring formation. Enzymatic resolution or chiral chromatography may further enrich enantiomeric excess (ee >98%).

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.4 Hz, 3H, CH₃), 2.82–3.48 (m, 4H, pyrrolidine-H), 4.45 (s, 2H, CH₂C₆H₄F), 7.10–7.50 (m, 4H, aromatic).
  • ¹³C NMR: 158.9 (d, J = 245 Hz, C-F), 62.1 (pyrrolidine-C), 21.5 (CH₃).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₂H₁₅FN₂Cl ([M+H]⁺): 241.0871; Found: 241.0869.

Industrial-Scale Adaptations and Process Optimization

Large-scale production employs continuous-flow hydrogenation and in-line salt formation to enhance throughput. Solvent recycling (methanol, dichloromethane) reduces costs, while parametric control (pH, temperature) ensures batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical modifications, making it versatile for synthetic applications.

Key Reactions :

  • Oxidation : Can yield N-oxides when treated with oxidizing agents.
  • Substitution Reactions : The presence of fluorine and other substituents enables diverse substitution reactions, leading to a variety of pyrrolidine derivatives.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateN-oxides
SubstitutionSodium hydroxideSubstituted pyrrolidine derivatives

Biology

In biological research, 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is studied for its potential biological activities , including enzyme inhibition and receptor binding. Its interactions with biological targets can lead to significant insights into cellular mechanisms.

Potential Biological Activities :

  • Enzyme inhibition
  • Receptor binding studies
  • Antimicrobial properties

Medicine

The compound is under investigation as a pharmaceutical intermediate . Its structural characteristics may contribute to the development of new therapeutic agents targeting various diseases.

Case Study Example :
A study evaluated the compound's efficacy as a dual inhibitor of human epidermal growth factor receptors (HER1/HER2), demonstrating promising results in preclinical models for treating solid tumors .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing new materials and optimizing chemical processes.

Industrial Uses :

  • Development of specialty chemicals
  • Intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
  • 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
  • 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride

Uniqueness

2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry.

Biological Activity

The compound 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a member of the pyrrolidine family, which has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 3-fluorobenzyl group. The structural configuration contributes to its pharmacological properties, particularly its interaction with various neurotransmitter receptors.

Recent studies have indicated that derivatives of methylpyrrolidine exhibit significant affinity for several serotonin receptors, notably the 5-HT2A receptor. The pKi values for these compounds range from 7.89 to 9.19, indicating a strong binding affinity that is crucial for their therapeutic efficacy in treating conditions such as anxiety and depression .

Receptor pKi Value Range Biological Role
5-HT2A7.89 - 9.19Mood regulation
D2VariesDopamine signaling
5-HT6VariesCognitive functions

The modulation of these receptors suggests that the compound could play a role in managing disorders related to serotonin dysregulation.

Antimicrobial and Anti-inflammatory Properties

In addition to its neuropharmacological potential, initial studies have suggested that this compound may exhibit antimicrobial and anti-inflammatory activities. These properties are essential for broadening its therapeutic applications beyond central nervous system disorders.

In Vitro Studies

In vitro studies demonstrated that several methylpyrrolidine derivatives, including this compound, displayed antagonist effects at targeted receptors with nanomolar K_B values (6.60–8.30). These findings highlight the potential of these compounds in developing treatments for psychiatric disorders .

Pharmacokinetics and ADME Properties

Research has also focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. Optimizing these parameters is crucial for enhancing bioavailability and therapeutic efficacy. For instance, modifications to the pyrrolidine structure have been shown to improve metabolic stability, which is vital for sustained therapeutic action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves alkylation of pyrrolidine derivatives under basic conditions (e.g., NaOH in dichloromethane) . Optimize yields by controlling reaction temperature (e.g., 0–25°C), stoichiometry of the fluorophenylmethyl halide, and purification via recrystallization or column chromatography. Purity validation (>95%) using HPLC or NMR is critical to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer : Store in airtight containers at 2–8°C in a dry environment to avoid hygroscopic degradation . Use PPE (gloves, goggles, respirators) to prevent inhalation or skin contact. Avoid dust formation by working in fume hoods with local exhaust ventilation .

Q. What analytical methods are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC with UV detection (purity >98%) .
  • NMR (¹H/¹³C) to confirm substituent positions on the pyrrolidine and fluorophenyl groups .
  • Mass spectrometry (MS) for molecular weight validation .

Q. What emergency procedures should be followed in case of accidental exposure during experimental handling?

  • Methodological Answer :

  • Inhalation : Move to fresh air; administer oxygen if necessary .
  • Skin contact : Wash with soap and water; remove contaminated clothing .
  • Eye exposure : Rinse with water for 15 minutes; seek medical attention .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine ring or fluorophenyl moiety affect the compound's physicochemical properties and bioactivity?

  • Methodological Answer : Compare analogs (e.g., 3-benzyl-2-isopropylpyrrolidine hydrochloride) :

  • Introduce electron-withdrawing groups (e.g., Cl) to the phenyl ring to alter lipophilicity (logP) and solubility.
  • Replace the methyl group on pyrrolidine with bulkier substituents to study steric effects on receptor binding .

Q. What strategies can resolve discrepancies in pharmacological data observed between in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Validate in vitro assays using physiologically relevant buffers (e.g., simulated gastric fluid).
  • Assess metabolic stability via liver microsome assays to identify rapid degradation pathways .
  • Adjust dosing regimens in animal models to account for bioavailability limitations .

Q. How can researchers identify and quantify potential degradation products or synthetic impurities in batches of this compound?

  • Methodological Answer :

  • Use stability-indicating HPLC methods with gradient elution to separate degradation products (e.g., hydrolyzed fluorophenyl derivatives) .
  • Compare retention times with certified impurity standards (e.g., Ethylphenidate Hydrochloride) .

Q. What are common pitfalls in reproducing synthetic yields reported in literature, and how can they be mitigated?

  • Methodological Answer :

  • Pitfalls : Inconsistent reaction temperatures, incomplete purification, or residual solvents.
  • Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation, optimize solvent removal via rotary evaporation, and validate yields via gravimetric analysis .

Q. What are the critical factors in designing stability-indicating assays for this hydrochloride salt under various pH and temperature conditions?

  • Methodological Answer :

  • Conduct forced degradation studies :
  • Acid/Base Hydrolysis (0.1M HCl/NaOH at 40°C).
  • Oxidative Stress (3% H₂O₂).
  • Photostability (ICH Q1B guidelines) .
  • Monitor degradation via HPLC-MS to identify labile functional groups (e.g., fluorophenylmethyl linkage) .

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